N-Acetyl-S-ethyl-L-cysteine
Overview
Description
N-Acetyl-S-ethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and an ethyl group attached to the sulfur atom. This compound is known for its antioxidant properties and potential therapeutic applications.
Mechanism of Action
Target of Action
N-Acetyl-S-ethyl-L-cysteine (NACET) is a derivative of the amino acid L-cysteine . It is a precursor to the powerful antioxidant glutathione . The primary targets of NACET are the cells where it acts as an antioxidant, reducing oxidative stress .
Mode of Action
NACET interacts with its targets by increasing the levels of glutathione, a potent antioxidant that protects cells from damage by reactive oxygen species (ROS) . It also acts as a free radical scavenger, directly neutralizing harmful radicals in the body .
Biochemical Pathways
NACET affects the glutathione pathway. Glutathione is a tripeptide composed of cysteine, glycine, and glutamic acid. It plays a crucial role in cellular defense against oxidative stress . By increasing the levels of glutathione, NACET enhances the body’s ability to neutralize ROS, thereby protecting cells from oxidative damage .
Pharmacokinetics
The esterification of the carboxyl group of N-acetyl-L-cysteine (NAC) increases its lipophilicity, thus improving its pharmacokinetics . This means that NACET can be more readily absorbed and distributed in the body, enhancing its bioavailability .
Result of Action
The molecular and cellular effects of NACET’s action primarily involve the reduction of oxidative stress. By increasing glutathione levels and acting as a free radical scavenger, NACET protects cells from oxidative damage . This can have a wide range of effects, including the inhibition of protein synthesis, inhibition of DNA replication, and induction of apoptosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of NACET. For instance, oxidative stress conditions can enhance the antioxidant activity of NACET . Furthermore, the presence of certain substances, such as lipopolysaccharide (LPS), can increase the cytotoxicity of NACET .
Biochemical Analysis
Biochemical Properties
N-Acetyl-S-ethyl-L-cysteine functions in the body through a distinct mechanism of action, primarily centered around its role as a precursor to glutathione and its enhanced bioavailability compared to standard N-Acetyl-L-cysteine . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules. For instance, it can inhibit protein synthesis and DNA replication .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can induce apoptosis, a process of programmed cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its wide range of biochemical and physiological effects .
Temporal Effects in Laboratory Settings
It is known that it has a wide range of effects, including long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It serves as a precursor to glutathione, a powerful antioxidant in the body . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-ethyl-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of an ethyl group to the sulfur atom. One common method involves the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine. This intermediate is then reacted with ethyl iodide in the presence of a base such as sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-ethyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
N-Acetyl-S-ethyl-L-cysteine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other sulfur-containing compounds.
Biology: Studied for its role in cellular redox balance and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular diseases.
Industry: Used in the formulation of pharmaceuticals and dietary supplements due to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant and mucolytic agent.
N-Acetyl-L-cysteine ethyl ester: An esterified form of N-Acetyl-L-cysteine with enhanced cell permeability.
Uniqueness
N-Acetyl-S-ethyl-L-cysteine is unique due to the presence of the ethyl group attached to the sulfur atom, which may confer different pharmacokinetic properties compared to N-Acetyl-L-cysteine. This structural modification can potentially enhance its antioxidant activity and cellular uptake.
Properties
IUPAC Name |
(2R)-2-acetamido-3-ethylsulfanylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-3-12-4-6(7(10)11)8-5(2)9/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVHABSINROVJJ-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC[C@@H](C(=O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70185313 | |
Record name | L-Cysteine, N-acetyl-S-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31386-36-4 | |
Record name | L-Cysteine, N-acetyl-S-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031386364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Cysteine, N-acetyl-S-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70185313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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